5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including oxazole, benzofuran, and carbamoyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, targeting the carbamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines from carbamoyl groups.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and benzofuran rings are crucial for binding to these targets, while the carbamoyl group enhances its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)sulfinyl-1-phenyl-1H-tetrazole
- 5-(4-methylphenyl)sulfonyl-1-phenyl-1H-tetrazole
- 4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate
Uniqueness
Compared to similar compounds, 5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and benzofuran rings allows for diverse interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C27H21N3O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H21N3O4/c1-16-7-11-18(12-8-16)23-15-21(30-34-23)26(31)29-24-20-5-3-4-6-22(20)33-25(24)27(32)28-19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
PEMYPKDDEXFMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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